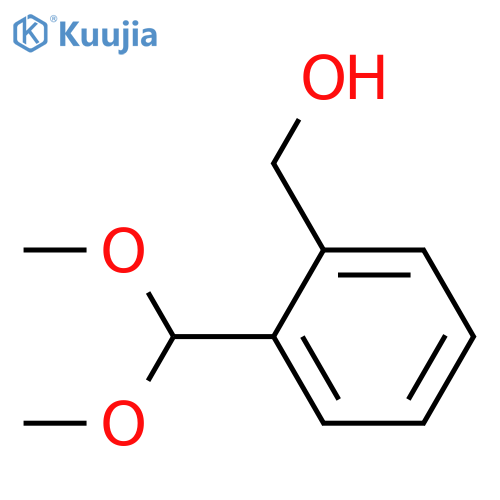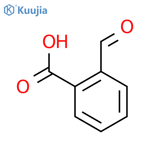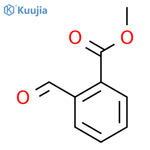Sulfatase activity assay using an activity-based probe by generation of N-methyl isoindole under reducing conditions
,
Analytical Biochemistry,
2017,
526,
33-38






